molecular formula C10H10IN3O2 B3131325 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide CAS No. 351457-14-2

5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Cat. No. B3131325
CAS RN: 351457-14-2
M. Wt: 331.11 g/mol
InChI Key: XGSBRBULDNUCIW-UHFFFAOYSA-N
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Description

“5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide” is a compound that belongs to the class of indazole-containing heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Scientific Research Applications

Monoamine Oxidase B Inhibitors

Indazole- and indole-carboxamides, which are structurally related to 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide, have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds are synthesizable through standard procedures and have demonstrated significant selectivity and potency in inhibiting MAO-B (Tzvetkov et al., 2014).

Serotonin Receptor Antagonists

Several indazole derivatives, including this compound, are known for their role as serotonin receptor antagonists. They exhibit properties such as potentiating spinal glycine responses and acting as 5-HT(3) receptor antagonists, contributing to research in neuropharmacology and potential therapeutic applications (Chesnoy-Marchais et al., 2000).

5-HT4 Receptor Antagonists

Indazole derivatives like this compound are also studied for their affinity with the 5-HT4 receptor. These compounds have shown potential as potent 5-HT4 receptor antagonists, with implications in gastrointestinal and neurological research (Schaus et al., 1998).

Biochemical Evaluation and Radioligand Development

This compound and its analogs have been synthesized and evaluated as radioligands for studying 5HT3 receptors. Such research is critical for understanding receptor-mediated physiology and pharmacology (Robertson et al., 1990).

properties

IUPAC Name

5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3O2/c1-14(16-2)10(15)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSBRBULDNUCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NNC2=C1C=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-methoxy-N-methyl-1H-indazole-3-carboxamide (12.4 g, 60.42 mmol) in CH2Cl2 (200 mL) was added bis(trifluoroacetoxy)iodobenzene (28.78 g, 66.74 mmol), followed by dropwise addition of iodine (9.22 g, 36.33 mmol) in CH2Cl2 at rt. The reaction was stirred overnight, after which 300 mL saturated NaHSO3 was added and a solid began to precipitate, which was then filtered. The filtrate was concentrated and triturated with a small amount of CH2Cl2. The combined solids were dried to give 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide (14.4 g, 72%) as a yellow solid.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
bis(trifluoroacetoxy)iodobenzene
Quantity
28.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To N-methoxy-N-methyl-1H-indazole-3-carboxamide (CXI) (20 g, 97.4 mmol) in DCM (1 L) was added (Bis(trifluoroacetoxy)iodo)benzene (46 g, 107 mmol) followed by portionwise addition of iodine (14.84 g, 58.5 mmol) at room temperature. After 1 h, saturated aqueous NaHSO3 (600 mL) was added and a solid began to precipitate which was filtered and rinsed with excess DCM. The filtrate was washed with brine, dried over MgSO4, concentrated and the remaining solid was triturated with a minimal amount of DCM. The combined solids were dried under vacuum over KOH to produce 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide (CXII) as a white solid (23.2 g, 70 mmol, 72% yield). 1H NMR (DMSO-d6) δ ppm 3.45 (s, 3H), 3.77 (s, 3H), 7.45-7.54 (m, 1H), 7.66 (dd, J=8.81, 1.51 Hz, 1H), 8.40 (d, J=1.01 Hz, 1H); ESIMS found for C10H10IN3O2 m/z 331 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
14.84 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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